

Methyl Cinnamate vs. Ethyl Cinnamate: A Comparative Analysis of Physicochemical and Biological Properties

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Compound of Interest

Compound Name: *Methyl Cinnamate*

Cat. No.: *B149221*

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For researchers, scientists, and professionals in drug development, the selection of a lead compound or excipient often hinges on subtle variations in molecular structure that can significantly impact physicochemical and biological properties. This guide provides a detailed comparative analysis of two closely related cinnamic acid esters: **methyl cinnamate** and ethyl cinnamate. By presenting key experimental data in a structured format and outlining the methodologies for their determination, this document aims to facilitate informed decision-making in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference between **methyl cinnamate** and ethyl cinnamate lies in the ester group—a methyl versus an ethyl group, respectively. This seemingly minor variation leads to discernible differences in their physical properties, which are summarized below.

| Property | Methyl Cinnamate | Ethyl Cinnamate |
|-------------------|---|--|
| Molecular Formula | C ₁₀ H ₁₀ O ₂ [1] | C ₁₁ H ₁₂ O ₂ |
| Molecular Weight | 162.19 g/mol [1] | 176.21 g/mol |
| Appearance | White to slightly yellow crystals or fused crystalline mass[1][2][3] | Colorless to pale yellow liquid[4] |
| Melting Point | 33-38 °C[2][3] | 6-8 °C[5] |
| Boiling Point | 260-262 °C[2][3] | 271 °C[5] |
| Density | 1.092 g/cm ³ [6] | 1.049 g/mL at 20 °C[5] |
| Refractive Index | 1.577 at 20°C[1] | 1.558 at 20°C |
| Solubility | Soluble in alcohol, ether, glycerol, propylene glycol, and most non-volatile oils; insoluble in water.[2][3][7] | Soluble in organic solvents like ethanol, ether, chloroform, and acetone; limited solubility in water.[4][5] |
| Odor | Sweet, balsamic, fruity odor reminiscent of cinnamon and strawberry.[2][6] | Sweet, balsamic, honey-note odor.[5] |
| Volatility | Generally more volatile due to its smaller molecular size.[8] | Less volatile, providing a longer-lasting scent.[8] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and characterization of these compounds. Below is a summary of key spectral features.

| Spectroscopic Data | Methyl Cinnamate | Ethyl Cinnamate |
|--|---|---|
| ^1H NMR (CDCl_3 , ppm) | ~3.81 (s, 3H, $-\text{OCH}_3$), ~6.34 (d, 1H, vinyl H), ~7.41 (m, 5H, aromatic H), ~7.61 (d, 1H, vinyl H)[9] | ~1.35 (t, 3H, $-\text{CH}_3$), ~4.28 (q, 2H, $-\text{OCH}_2-$), ~6.44 (d, 1H, vinyl H), ~7.45 (m, 5H, aromatic H), ~7.68 (d, 1H, vinyl H)[10] |
| ^{13}C NMR (CDCl_3 , ppm) | ~51.5 ($-\text{OCH}_3$), ~117.9, ~128.1, ~128.9, ~130.3, ~134.5 (aromatic & vinyl C), ~144.8, ~167.3 ($\text{C}=\text{O}$)[9] | ~14.3 ($-\text{CH}_3$), ~60.4 ($-\text{OCH}_2-$), ~118.2, ~128.0, ~128.8, ~130.1, ~134.4 (aromatic & vinyl C), ~144.5, ~166.9 ($\text{C}=\text{O}$)[10] |
| IR (cm^{-1}) | ~1715-1730 ($\text{C}=\text{O}$ stretch), ~1635 ($\text{C}=\text{C}$ stretch), ~1170 ($\text{C}-\text{O}$ stretch), lacks broad O-H stretch.[11] | ~1710-1725 ($\text{C}=\text{O}$ stretch), ~1638 ($\text{C}=\text{C}$ stretch), ~1175 ($\text{C}-\text{O}$ stretch), lacks broad O-H stretch. |

Biological Activities: A Comparative Overview

Both methyl and ethyl cinnamate exhibit a range of biological activities. The ethyl ester, with its increased lipophilicity, sometimes shows enhanced potency.

| Biological Activity | Methyl Cinnamate | Ethyl Cinnamate |
|-----------------------|--|--|
| Antimicrobial | Possesses antimicrobial activity.[12] MIC = 789.19 μ M against various bacteria and fungi.[13][14] | Exhibits antimicrobial properties.[4] MIC = 726.36 μ M against various bacteria and fungi, indicating slightly higher potency than methyl cinnamate.[13][14] |
| Anti-inflammatory | Reported to have anti-inflammatory effects.[9] | Exhibits anti-inflammatory activity.[15] |
| Anticancer | Not as extensively studied for this activity in the provided results. | Suppresses tumor growth through anti-angiogenesis by attenuating the VEGFR2 signal pathway in colorectal cancer. [16] |
| Tyrosinase Inhibition | Acts as a tyrosinase inhibitor, which can help prevent food browning.[12] | Not explicitly mentioned as a primary activity in the provided results. |
| Vasorelaxant | Mentioned to have vasorelaxant effects.[17] | Exhibits vasorelaxant activity, inhibiting contractions induced by high K ⁺ and phenylephrine. [16] |
| Other Activities | Antiadipogenic activity through the CaMKK2-AMPK signaling pathway.[12] | Nematicidal and sedative activities have been reported. [16] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for determining the key properties discussed.

Determination of Physicochemical Properties

- **Melting Point:** A small amount of the crystalline solid (**methyl cinnamate**) is placed in a capillary tube and heated in a melting point apparatus. The temperature range from the first

appearance of liquid to complete liquefaction is recorded. For low-melting solids or liquids (ethyl cinnamate), a cryostat can be used.

- **Boiling Point:** The boiling point is determined using a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
- **Density:** A calibrated pycnometer is filled with the substance at a specific temperature (e.g., 20°C), and the mass is measured. The density is calculated by dividing the mass by the volume of the pycnometer.
- **Solubility:** A known amount of the cinnamate ester is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined analytically, often by UV-Vis spectroscopy or HPLC after filtration.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- **Infrared (IR) Spectroscopy:** A thin film of the liquid sample (ethyl cinnamate) or a KBr pellet of the solid sample (**ethyl cinnamate**) is prepared. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The positions of absorption bands are reported in wavenumbers (cm^{-1}).

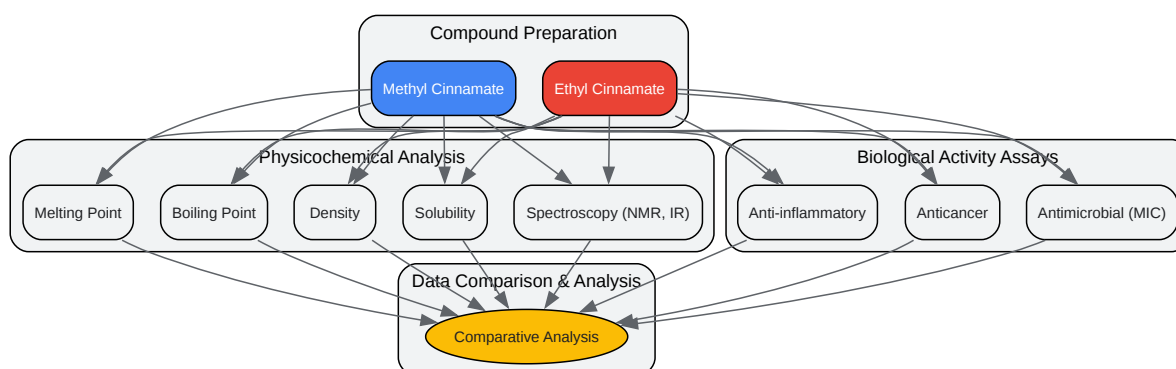
Evaluation of Biological Activity

- **Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):**
 - A microdilution method is employed. A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
 - Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

- The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

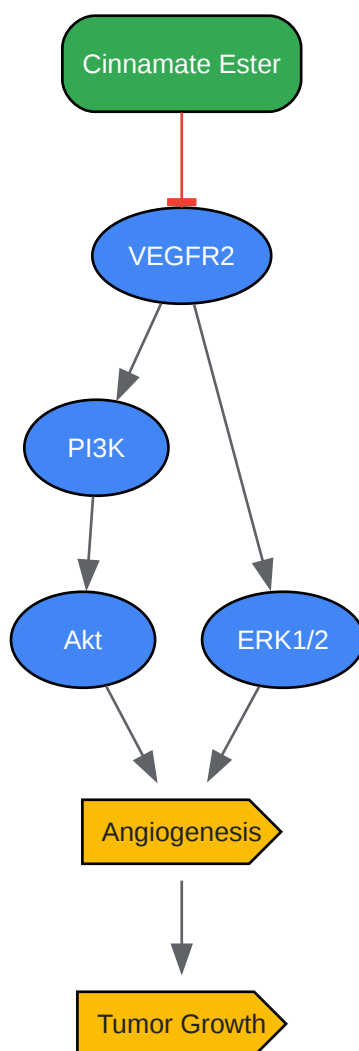
Visualizing Experimental Workflow and Biological Pathways

To better illustrate the comparative study process and the potential mechanism of action, the following diagrams are provided.



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Figure 1: Experimental workflow for comparing methyl and ethyl cinnamate.



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Figure 2: Simplified VEGFR2 signaling pathway potentially inhibited by ethyl cinnamate.

Conclusion

In summary, while **methyl cinnamate** and ethyl cinnamate share a common structural backbone and exhibit similar aromatic properties, the difference in their ester alkyl group imparts distinct physicochemical characteristics and can influence their biological potency. Ethyl cinnamate's liquid state at room temperature, lower volatility, and slightly enhanced antimicrobial and notable anti-angiogenic activities may offer advantages in specific formulations and therapeutic applications. Conversely, the crystalline nature and more intense aroma of **methyl cinnamate** may be preferable in other contexts. The data and protocols

presented herein provide a foundational guide for researchers to further explore and leverage the unique properties of these versatile cinnamate esters.

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